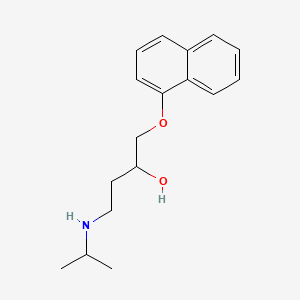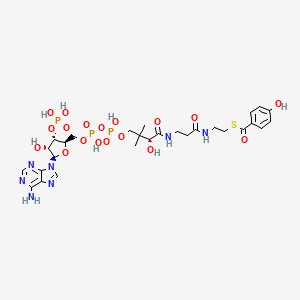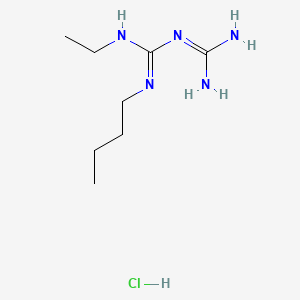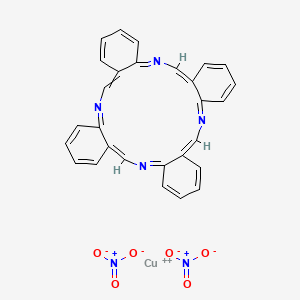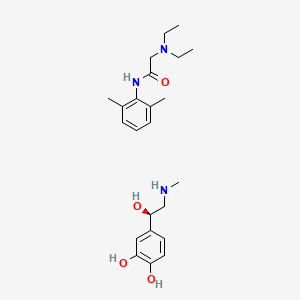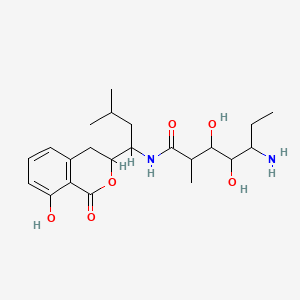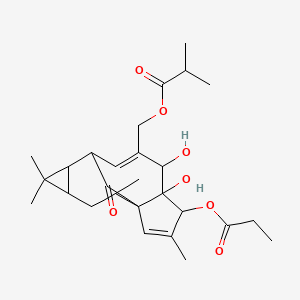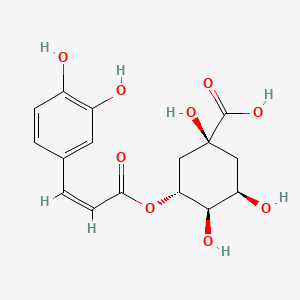
Cis-5-Caffeoylquinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5-Caffeoylquinic acid, also known as cis-chlorogenic acid or 5-O-(Z)-caffeoylquinate, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. cis-5-Caffeoylquinic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, cis-5-caffeoylquinic acid is primarily located in the cytoplasm. cis-5-Caffeoylquinic acid can be biosynthesized from cis-caffeic acid and (+)-quinic acid.
5-O-cis-caffeoylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of cis-caffeic acid with the 5-hydroxy group of (+)-quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It derives from a cis-caffeic acid and a (+)-quinic acid.
Applications De Recherche Scientifique
Biological Origin and Production
Cis-5-caffeoylquinic acid (cis-5-CQA) is a variant of chlorogenic acid (CGA). A study on tobacco cells revealed that cis-5-CQA accumulates in cells treated with inducers of plant defense. This suggests a biological pathway for cis-CGA production in plants, independent of UV light exposure (Mhlongo et al., 2014).
Isomeric Transformations
Cis-5-CQA can undergo isomeric transformations. A study involving ultraperformance liquid chromatography and mass spectrometry showed that trans-5-CQA first transforms to other isomers before undergoing cis/trans isomerization under certain conditions. This isomerization is influenced by factors like pH and temperature (Xie et al., 2011).
Stability and Derivatives in Thermal Processing
The stability of trans-5-CQA, a related compound, during heating in alcoholic solutions was investigated, revealing the formation of various derivatives, including methoxy and ethoxy adducts. These findings are important for understanding the stability and transformation of CGAs during processing (Dawidowicz & Typek, 2015).
Pharmacological Properties
A comprehensive review highlighted the pharmacological effects of CGA, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA, which includes cis-5-CQA, is found in coffee and tea and has potential therapeutic roles in metabolic-related disorders (Naveed et al., 2018).
Antimicrobial Activity
A study on the antimicrobial activity of 5-CQA (chlorogenic acid) showed its effectiveness against various microorganisms, such as E. coli and Staphylococcus aureus. This suggests potential applications of CGAs, including cis-5-CQA, in antimicrobial treatments (Bajko et al., 2016).
Cytoprotective Effects
5-CQA demonstrated cytoprotective effects in hepatocytes, possibly through the activation of the Nrf2 signaling pathway. This finding suggests a protective role of CGAs against oxidative stress-mediated liver injury (Chen et al., 2020).
Lipid Metabolism Regulation
Research on rats showed that 5-CQA can improve lipid metabolism disorders by modulating transcription factors like PPARα and LXRα. This indicates potential applications of CGAs in treating obesity and related metabolic disorders (Huang et al., 2015).
Caffeoylquinic Acid Metabolism in Plants
Studies on Coffea canephora (coffee plant) showed different concentrations of CGAs, including 5-CQA, in various plant parts. This research provides insights into the metabolism of CGAs in plants (Mondolot et al., 2006).
Propriétés
Numéro CAS |
15016-60-1 |
|---|---|
Nom du produit |
Cis-5-Caffeoylquinic acid |
Formule moléculaire |
C16H18O9 |
Poids moléculaire |
354.31 g/mol |
Nom IUPAC |
(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |
Clé InChI |
CWVRJTMFETXNAD-XYXZIBEBSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Autres numéros CAS |
327-97-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



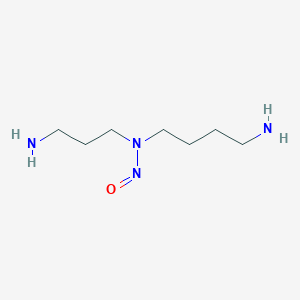
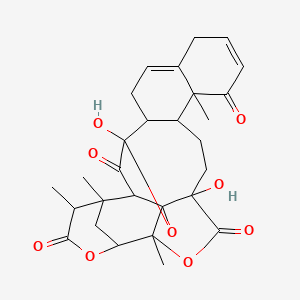
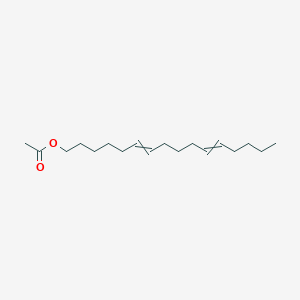
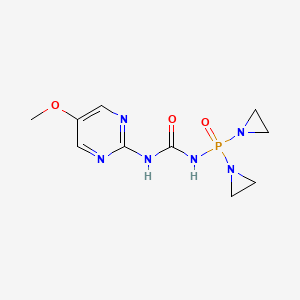
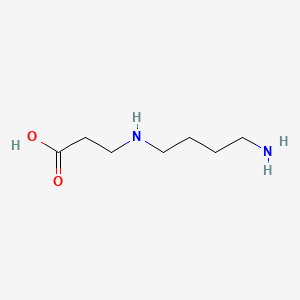
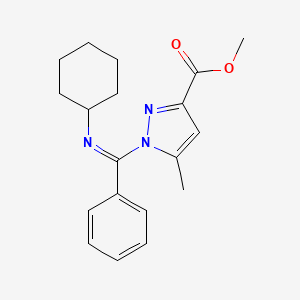
![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/no-structure.png)
